2-Methyl-2-(oxan-2-yl)propanoic acid
Overview
Description
2-Methyl-2-(oxan-2-yl)propanoic acid is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is also known by its IUPAC name, 2-methyl-2-(tetrahydro-2H-pyran-2-yl)propanoic acid . This compound is characterized by the presence of a tetrahydropyran ring attached to a propanoic acid moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxan-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoic acid with tetrahydropyran under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the tetrahydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-2-(oxan-2-yl)propanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoic acid: Lacks the tetrahydropyran ring, making it less complex and versatile in chemical reactions.
Tetrahydropyran-2-carboxylic acid: Contains the tetrahydropyran ring but lacks the methyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Methyl-2-(oxan-2-yl)propanoic acid is unique due to the presence of both the tetrahydropyran ring and the methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-2-(oxan-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,8(10)11)7-5-3-4-6-12-7/h7H,3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPDACDUJRITCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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